molecular formula C7H14O4 B8454705 tert-Butyl 3-hydroxypropaneperoxoate CAS No. 30559-56-9

tert-Butyl 3-hydroxypropaneperoxoate

Cat. No.: B8454705
CAS No.: 30559-56-9
M. Wt: 162.18 g/mol
InChI Key: DRRXNWSIUMXFPX-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxypropaneperoxoate is a peroxoate ester characterized by a tert-butyl group attached to a propaneperoxoate backbone with a hydroxyl substituent. Its structure includes a peroxide (-O-O-) linkage, which distinguishes it from conventional esters.

Properties

CAS No.

30559-56-9

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

tert-butyl 3-hydroxypropaneperoxoate

InChI

InChI=1S/C7H14O4/c1-7(2,3)11-10-6(9)4-5-8/h8H,4-5H2,1-3H3

InChI Key

DRRXNWSIUMXFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds with structural similarity (as per ) include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Similarity Score
This compound* C₇H₁₄O₅† 178.18† Peroxide (-O-O-), ester, hydroxyl N/A
tert-Butyl 3-(2-hydroxyethoxy)propanoate C₁₀H₂₀O₅ 220.26 Ester, ether, hydroxyl 0.93
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate C₁₂H₂₄O₆ 264.32 Ester, polyether, hydroxyl 0.93
4-(tert-Butoxy)-4-oxobutanoic acid C₈H₁₄O₄ 174.19 Ester, carboxylic acid 0.79

*Hypothetical molecular formula and weight inferred from structural analogy.
†Calculated based on the peroxoate group (-O-O-) and tert-butyl ester.

Key Observations:

  • Peroxide vs. Ester/Ether Linkages: The presence of a peroxide group in this compound increases its oxidative reactivity compared to esters or ethers in analogs like tert-butyl 3-(2-hydroxyethoxy)propanoate .
  • Hydroxyl Substituent: All listed compounds feature hydroxyl or carboxylic acid groups, which influence solubility and hydrogen-bonding interactions.

Stability and Reactivity

  • Peroxoate Instability: Peroxides are generally thermally and mechanically unstable, posing decomposition risks. In contrast, tert-butyl esters (e.g., 4-(tert-butoxy)-4-oxobutanoic acid) exhibit higher stability under standard storage conditions .

Research Findings and Limitations

  • Gaps in Data: Direct toxicological or ecological data for this compound are unavailable. Existing studies on analogs (e.g., BHA) suggest tert-butyl groups may enhance enzyme induction, but extrapolation to peroxoates is speculative .
  • Comparative Reactivity: Computational modeling or experimental studies are needed to quantify the peroxoate’s oxidative potency relative to esters.

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